(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol
CAS No.: 60941-77-7
Cat. No.: VC2662605
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60941-77-7 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methanol |
| Standard InChI | InChI=1S/C8H15NO/c10-5-6-3-7-1-2-8(4-6)9-7/h6-10H,1-5H2/t6?,7-,8+ |
| Standard InChI Key | LONCBIYESAZYOB-IEESLHIDSA-N |
| Isomeric SMILES | C1C[C@H]2CC(C[C@@H]1N2)CO |
| SMILES | C1CC2CC(CC1N2)CO |
| Canonical SMILES | C1CC2CC(CC1N2)CO |
Introduction
(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol is a bicyclic organic compound derived from the tropane alkaloid structure. It belongs to the class of azabicyclo compounds and exhibits stereochemical specificity due to its three chiral centers (1R, 3S, and 5S). The compound is of interest for its potential applications in medicinal chemistry, particularly in neuropharmacology and drug design.
Stereochemistry
The stereochemical configuration of (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol is crucial for its biological activity. The specific arrangement of substituents around the chiral centers imparts selectivity in binding to enzymes or receptors.
Key stereochemical descriptors:
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1R: Absolute configuration at the first carbon.
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3S: Hydroxymethyl group (-CH2OH) attached to the third carbon in an S configuration.
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5S: Stereochemistry at the fifth carbon.
Pharmacological Applications
Compounds within the azabicyclo[3.2.1]octane family are widely studied for their role as:
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Monoamine reuptake inhibitors: These derivatives have been investigated for their ability to modulate neurotransmitter levels by inhibiting reuptake mechanisms .
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Potential therapeutic agents: The rigid bicyclic structure enables selective interactions with central nervous system targets, including dopamine and serotonin transporters.
Derivative Studies
Research into derivatives of this compound has shown promising results for treating neurological disorders such as depression and Parkinson’s disease .
Synthesis
The synthesis of (1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol typically involves:
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Starting with tropinone or related precursors.
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Functionalizing the bicyclic framework through reduction and hydroxymethylation reactions.
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Employing stereoselective methods to ensure correct chiral configurations.
Related Compounds
Structural Studies
The rigid bicyclic structure has been analyzed using advanced techniques such as:
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X-ray crystallography
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Nuclear Magnetic Resonance (NMR) Spectroscopy
These methods confirm the spatial arrangement of substituents and validate stereochemical assignments.
Biological Activity
Studies have demonstrated that derivatives of this compound exhibit:
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High binding affinity for monoamine transporters.
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Potential as lead compounds for antidepressant drug development .
Limitations
While promising, challenges include:
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Stereoselective synthesis scalability.
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Limited bioavailability due to the rigid structure.
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